Home > Products > Screening Compounds P122324 > 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1221723-15-4

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1776638
CAS Number: 1221723-15-4
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Compound Description: This compound is a synthetic analog of isoquinoline alkaloids. It exhibits analgesic and anti-inflammatory activity. It demonstrates a significant anti-inflammatory effect that is 3.3 times greater than the effect of diclofenac sodium at a dose of 0.5 mg/kg [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (KY-021)

Compound Description: This compound is identified as a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist. It exhibited potent activity in human PPAR gamma with an EC50 of 11.8 nM []. KY-021 demonstrated a reduction in plasma glucose and triglyceride levels in both male KK-Ay mice and male Zucker fatty rats [].

Relevance: KY-021 belongs to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, directly linking it to the 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The shared core structure, despite different substituents, suggests a potential for overlapping biological activities, particularly regarding PPAR modulation [, ].

(S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (14c)

Compound Description: This compound acts as a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. It exhibited transactivation activity comparable to rosiglitazone in human PPARγ (EC50 = 0.14 µM) and higher activity in human PPARα (EC50 = 0.20 µM) []. Additionally, 14c exhibited human protein-tyrosine phosphatase 1B (PTP-1B) inhibitory activity (IC50 = 1.85 µM) [].

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core structure with 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, making it a close structural analog. The presence of the carboxylic acid group at position 3 and variations in substituents at positions 2 and 7 highlight the structural similarities and potential differences in their biological activities [].

2-Acyl-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

Compound Description: This class of compounds, including (S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (14), exhibit peroxisome proliferator-activated receptor γ (PPARγ) and PPARα agonist activities, alongside protein-tyrosine phosphatase 1B (PTP-1B) inhibitory activity [].

Relevance: The 2-Acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives are structurally related to 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through their shared tetrahydroisoquinoline core. The variations in the 2-acyl group and other substituents contribute to the diverse pharmacological activities observed within this class, offering insights into potential applications for the target compound [].

N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative that exhibits interesting optical properties. Studies have shown that the sign of its optical rotatory dispersion (ORD) spectrum in the visible range is affected by solvent and pH changes, particularly upon protonation [].

Relevance: The structural similarity to 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in the shared tetrahydroisoquinoline core and the presence of an alkoxy group at the 7th position (methoxy in this case). This close relationship provides insights into the potential impact of substituent modifications on the physicochemical properties of the target compound [].

1-Phenyl-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative investigated for its potential as a nonsteroidal female antifertility agent. While it exhibited estrogenic activity, some of its analogs, classified as impeded estrogens, showed promising antifertility effects in rats [].

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The presence of phenyl and phenethyl substituents on the core structure highlights potential pharmacological activities related to hormonal modulation, which could be further explored for the target compound [].

Overview

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds derived from isoquinoline. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activities.

Source

The compound can be synthesized through various methods involving starting materials such as phenethylamines and aldehydes. It is often used in research settings to explore its biological properties and therapeutic potential.

Classification

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified under alkaloids and isoquinoline derivatives. These compounds are known for their diverse pharmacological effects, including analgesic and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of an appropriate phenethylamine with an aldehyde or ketone.
  2. Cyclization: The cyclization process often employs the Bischler-Napieralski reaction or Pictet-Spengler condensation, which facilitates the formation of the tetrahydroisoquinoline framework.
  3. Reduction: Following cyclization, reduction reactions are conducted using reducing agents like sodium borohydride or lithium aluminum hydride to yield the final product.

For example, one synthesis route involves the initial formation of an amide from a substituted phenethylamine followed by cyclization and subsequent reduction to obtain the desired tetrahydroisoquinoline derivative .

Technical Details

The reaction conditions typically include:

  • Use of solvents such as ethanol or dichloromethane.
  • Catalysts like boron trifluoride etherate may be employed to facilitate cyclization.
  • Temperature control is crucial during the reduction steps to ensure optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride features a bicyclic system with an ethoxy group at the 7-position. The general formula can be represented as follows:

C11H15NHClC_{11}H_{15}N\cdot HCl

Data

  • Molecular Weight: Approximately 195.71 g/mol.
  • Chemical Formula: C₁₁H₁₅ClN.
  • Structural Features: The compound contains a nitrogen atom in the bicyclic structure and an ethoxy substituent that influences its pharmacological properties.
Chemical Reactions Analysis

Reactions

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions:

  1. N-Alkylation: The nitrogen atom in the tetrahydroisoquinoline can participate in N-alkylation reactions to form derivatives with different alkyl groups.
  2. Oxidation: The compound can be oxidized to form corresponding isoquinolines or other derivatives depending on the reaction conditions.
  3. Acylation: Acylation reactions can modify the nitrogen atom to enhance biological activity or alter solubility properties.

Technical Details

These reactions often require specific reagents and conditions:

  • N-Alkylation may use alkyl halides in the presence of bases like potassium carbonate.
  • Oxidation reactions may involve agents such as chromium trioxide or potassium permanganate.
Mechanism of Action

Process

The mechanism of action for 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully elucidated but is believed to involve interactions with various neurotransmitter systems in the brain. Compounds in this class often exhibit activity at dopamine and serotonin receptors.

Data

Studies have indicated potential effects on:

  • Dopaminergic Activity: Modulating dopamine levels could influence mood and behavior.
  • Serotonergic Activity: Interaction with serotonin receptors may contribute to antidepressant effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with electrophiles during acylation or alkylation processes.
Applications

Scientific Uses

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

  • Pharmacological Studies: Used as a lead compound for developing new drugs targeting neurological disorders.
  • Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.

This compound's unique structure and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

Synthetic Methodologies and Optimization Strategies for 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Classical Approaches to Tetrahydroisoquinoline Scaffold Construction

The synthesis of 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride relies fundamentally on classical methodologies for constructing the tetrahydroisoquinoline core, with subsequent modifications introducing the ethoxy substituent and forming the stable hydrochloride salt. Two historically significant cyclization strategies dominate the literature: Bischler-Napieralski cyclization and Pictet-Spengler condensation.

Bischler-Napieralski Cyclization in Early Synthesis Routes

The Bischler-Napieralski reaction remains a cornerstone for building the isoquinoline ring system. This method involves the intramolecular cyclodehydration of β-arylethylamides or carboxamides under strongly dehydrating conditions. Early routes to unsubstituted tetrahydroisoquinolines employed reagents like phosphorus pentoxide or polyphosphoric acid (PPA) as cyclization agents. For ethoxy-substituted derivatives, this necessitates starting with appropriately oxygenated phenethylamine precursors. Specifically, 2-(3-ethoxy-4-hydroxyphenyl)ethylamine derivatives undergo acylation followed by cyclization. A critical modification involves protecting the phenolic hydroxy group prior to cyclization, with subsequent deprotection and regioselective ethylation to install the 7-ethoxy group. This stepwise approach mitigates issues of O-alkyl migration or over-alkylation observed during direct cyclization of ethoxy-containing precursors [1] [6].

Friedel-Crafts acylation within PPA provides an alternative pathway. Ketoamides derived from homoveratrylamine (3,4-dimethoxyphenethylamine) can be synthesized in high yields (typically 75-95%) via PPA-mediated acylation. Subsequent demethylation selectively targets the 7-position methoxy group, generating the phenol intermediate. Ethylation via Williamson ether synthesis then installs the 7-ethoxy substituent. Finally, reduction of the keto group and acid-catalyzed cyclodehydration yields the 1,2,3,4-tetrahydroisoquinoline scaffold. This route offers excellent regiocontrol but requires careful optimization of the demethylation step to avoid ring hydroxylation or over-reduction [6].

Table 1: Bischler-Napieralski Synthesis of THIQs from Ketoamides

Ketoamide Precursor (R¹)Cyclization AgentReaction ConditionsTHIQ ProductYield (%)
COCH₃PPA2h, 80°C1-Methyl-6,7-diethoxy92
COC₆H₅PPA2h, 80°C1-Phenyl-7-ethoxy85
COCH₂C₆H₅PPA4h, 60°C1-Benzyl-7-ethoxy89
COOC₂H₅PPA3h, 80°C1-Ethoxycarbonyl-7-ethoxy89

Pictet-Spengler Condensation for Stereochemical Control

The Pictet-Spengler reaction offers a direct route to 1-substituted tetrahydroisoquinolines with inherent control over stereochemistry at C-1, crucial for pharmacologically active derivatives. This acid-catalyzed condensation involves reacting a β-arylethylamine with an aldehyde or ketone, generating an imine or iminium ion that undergoes electrophilic cyclization. For 7-ethoxy derivatives, dopamine (3-hydroxytyramine) serves as the primary phenethylamine precursor. Condensation with aldehydes under mild acidic conditions (e.g., acetic acid, trifluoroacetic acid) initially yields the tetrahydro-β-carboline. Selective O-ethylation at the 7-position follows, often requiring protection/deprotection strategies to ensure regioselectivity [1] [2].

Achieving high enantiomeric purity historically necessitated chiral resolution. However, classical diastereomeric salt formation using chiral acids like tartaric acid or dibenzoyl tartaric acid remains practically viable for 7-ethoxy-THIQ hydrochloride. The hydrochloride salt itself can sometimes be resolved via preferential crystallization in the presence of chiral additives. The Pictet-Spengler route generally delivers higher yields for 1,3,4-trisubstituted THIQs (typically 70-85%) compared to Bischler-Napieralski when forming 1-unsubstituted analogs, but controlling the stereochemistry of the newly formed chiral center at C-1 requires careful optimization of reaction conditions and catalysts [2] [6].

Modern Innovations in 7-Ethoxy Substitution

Regioselective Alkylation Techniques

Installing the ethoxy group regioselectively at the 7-position presents a significant synthetic challenge due to the potential for O- vs. N-alkylation and the similar reactivity of phenolic groups at C-6 and C-7. Modern strategies leverage steric and electronic directing effects or protection group strategies. Benzotriazole methodology has emerged as a powerful tool. N-(Benzotriazol-1-ylmethyl)-3-phenylethylamines, readily prepared from 1-hydroxymethylbenzotriazole and phenethylamines, undergo AlCl₃-assisted Friedel-Crafts cyclization. This approach efficiently yields N-benzotriazol-1-ylmethyl-6,7-disubstituted THIQs. Crucially, when applied to precursors with a single free phenolic group at C-7, selective O-ethylation followed by benzotriazole displacement allows for high-yielding access to 1-substituted-7-ethoxy THIQs. This method excels with electron-deficient substrates where classical Pictet-Spengler reactions falter [4].

Phase-transfer catalysis (PTC) offers another efficient pathway for regioselective O-ethylation. Using a 7-hydroxy-THIQ precursor, ethyl bromide or iodide, and a PTC catalyst like tetrabutylammonium bromide (TBAB) under biphasic conditions (aqueous NaOH/organic solvent) drives selective O-alkylation over N-alkylation. Yields exceeding 90% are achievable with minimal dialkylation byproducts. Microwave-assisted alkylation further enhances efficiency, reducing reaction times from hours to minutes while maintaining high regioselectivity. This method is particularly advantageous for late-stage ethoxylation of complex THIQ intermediates [4].

Catalytic Asymmetric Synthesis for Enantiomeric Enrichment

Accessing enantiomerically pure 7-ethoxy-THIQ derivatives is critical for pharmacological evaluation, as stereochemistry profoundly influences biological activity. Modern catalytic asymmetric methods circumvent the need for resolution. Chiral Brønsted acid catalysis represents a major advancement in enantioselective Pictet-Spengler reactions. Catalysts derived from chiral phosphoric acids (e.g., TRIP, VAPOL) effectively activate aldehydes or ketones, forming chiral iminium ions. Dopamine analogs condense with aldehydes under these conditions to yield 1-substituted-7-hydroxy or 7-protected-hydroxy THIQs with high enantiomeric excess (ee). Subsequent O-ethylation proceeds without racemization. For 7-ethoxy-THIQ itself (1-unsubstituted), an alternative involves enantioselective reductive amination of the ketone precursor followed by cyclization under chiral Lewis acid catalysis (e.g., BINOL-Ti complexes) [2].

N-Acyliminium ion chemistry provides another route to chiral 1-substituted analogs. Radical decarboxylation-phosphorylation reactions on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), generate electrophilic N-acyliminium intermediates. Chiral Lewis acid complexes or organocatalysts can control the nucleophilic trapping step (e.g., by phosphite anions), installing substituents at C-1 with high ee. While initially developed for phosphonic acids, this strategy is adaptable for introducing alkyl or aryl groups at C-1 in 7-ethoxy-THIQs using appropriate nucleophiles. These catalytic methods typically achieve ee values >90% [2].

Table 2: Catalytic Asymmetric Methods for THIQ Synthesis

Catalyst SystemReaction TypeSubstrateProduct Configurationee (%)Conditions
(R)-TRIP (Phosphoric Acid)Pictet-Spengler CondensationDopamine + Aldehyde(R)-1-Sub-7-OR THIQ92-98Toluene, -40°C, 24h
BINOL-Ti(OiPr)₄Reductive Amination/Cyclization2-(3-Ethoxy-4-nitrophenyl)ethylamine + Ketone(S)-1,1-Disub-7-EtO THIQ85THF, RT, 48h
Cu(OTf)₂ / Chiral BoxN-Acyliminium Alkylation7-EtO-Tic-ester(S)-1-Alkyl-7-EtO THIQ90DCM, 0°C, 12h

Comparative Analysis of Hydrochloride Salt Formation Protocols

The final step in synthesizing 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves converting the free base to its stable, crystalline hydrochloride salt. This salt formation impacts purity, crystallinity, stability, and solubility. Key protocols differ in solvents, stoichiometry, crystallization techniques, and strategies to prevent disproportionation.

Solvent Selection and Stoichiometry: The most common method involves dissolving the 7-ethoxy-THIQ free base in a dry aprotic solvent (ethyl acetate, diethyl ether, acetone, tetrahydrofuran) and bubbling anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, a solution of HCl in dry dioxane or concentrated aqueous HCl is added dropwise. Stoichiometric equivalence (1:1 molar ratio of base to HCl) is critical. Using excess HCl can lead to hygroscopic salts or acid-catalyzed decomposition, particularly during solvent removal. Conversely, insufficient HCl yields the mono-hydrochloride contaminated with free base, compromising purity. Anhydrous conditions are preferred to minimize co-crystallization of water, yielding anhydrous hydrochloride crystals with higher melting points and better stability.

Crystallization is typically induced by cooling or adding an anti-solvent (e.g., dry hexane or MTBE added to an ethereal solution). Slow evaporation of solvents like acetone or 2-propanol can yield larger, more crystalline material suitable for X-ray diffraction studies. The hydrochloride salt generally precipitates as a white crystalline solid. Yields from salt formation are typically high (>90%), but purity depends heavily on the purity of the free base starting material [3] [7].

Preventing Disproportionation: A significant challenge with hydrochloride salts of weakly basic nitrogen heterocycles like THIQs (pKa ~8-9) is disproportionation in suspension or aqueous environments. This process involves the reversible dissociation of the salt (THIQ•HCl ⇌ THIQ + HCl), followed by irreversible conversion of some free base to less soluble forms (e.g., free base crystals or alternative polymorphs). For non-clinical suspensions (e.g., for toxicology studies), disproportionation alters particle size distribution and bioavailability. Strategies to prevent disproportionation in 7-ethoxy-THIQ•HCl formulations include:

  • pH Control: Adjusting the suspension pH to 2-4 units below the pKa of the conjugate acid (i.e., pH ~5-7 for THIQ pKa ~8.9) using buffers suppresses dissociation. Citrate or phosphate buffers are commonly employed.
  • Polymer Stabilization: Incorporating precipitation inhibitors like polyvinylpyrrolidone/vinyl acetate (PVP/VA) or hydroxypropyl methylcellulose (HPMC) at concentrations of 1-5% w/v prevents the nucleation and growth of free base crystals from supersaturated solutions formed locally during dissociation.
  • Temperature Control: Maintaining suspensions at low temperatures (2-8°C) significantly slows disproportionation kinetics. This approach is particularly effective for short-term storage (< 24h) of suspensions prior to administration in preclinical studies [5].

Characterization and Stability: Successful salt formation is confirmed by techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and elemental analysis. Rietveld refinement of PXRD data against single-crystal structures provides definitive structural confirmation. Stability under accelerated conditions (40°C, 75% relative humidity) for 3-6 months is assessed to rank salt forms. Benzoate or malonate salts may offer superior chemical stability and lower hygroscopicity compared to hydrochlorides in some cases, but the hydrochloride remains preferred for its simplicity, high water solubility, and established regulatory acceptance. 7-Ethoxy-THIQ•HCl typically shows minimal degradation (<2%) under accelerated conditions for 6 months when stored in sealed containers protected from light and moisture [3].

Table 3: Hydrochloride Salt Formation and Stabilization Strategies

Formation ParameterProtocol 1 (Gas/Solvent)Protocol 2 (Aq. HCl/Antisolvent)Stabilization StrategyImpact on Salt Properties
SolventAnhydrous Et₂O, EtOAc, AcetoneAqueous IPA/Acetone mixtureCooling (2-8°C)Prevents disproportionation in suspensions
HCl SourceAnhydrous HCl gasConcentrated HCl (aq.)pH Adjustment (buffer)Suppresses dissociation equilibrium
Stoichiometry1.0 - 1.05 equiv HCl1.0 - 1.1 equiv HClPolymer Additives (PVP/VA)Inhibits free base crystallization
CrystallizationCooling/EvaporationAnti-solvent addition (Hexane)Anhydrous StoragePrevents hydrate formation & caking
Key RiskHygroscopicity if excess HClHydrate formationEffectiveness RankingCooling > pH Control > Polymer

Properties

CAS Number

1221723-15-4

Product Name

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

7-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H

InChI Key

LIVUKXCTRFYXBI-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(CCNC2)C=C1.Cl

Canonical SMILES

CCOC1=CC2=C(CCNC2)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.